3-Phenyl-3a,5,6,6a-tetrahydrothieno[2,3-d][1,2]oxazole
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Overview
Description
3-Phenyl-3a,5,6,6a-tetrahydrothieno[2,3-d][1,2]oxazole is a heterocyclic compound that features a thieno[2,3-d][1,2]oxazole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-3a,5,6,6a-tetrahydrothieno[2,3-d][1,2]oxazole typically involves the reaction of phenyl-substituted thieno[2,3-d][1,2]oxazole precursors with various reagents under controlled conditions. One common method involves the use of electron-deficient alkynes in a domino reaction with tetrahydrothieno[3,2-c]pyridines . The reaction conditions often include refluxing in solvents such as methanol or 2-propanol to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would likely be applied to produce this compound efficiently.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-3a,5,6,6a-tetrahydrothieno[2,3-d][1,2]oxazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or thioethers.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the thieno[2,3-d][1,2]oxazole core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Scientific Research Applications
3-Phenyl-3a,5,6,6a-tetrahydrothieno[2,3-d][1,2]oxazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Phenyl-3a,5,6,6a-tetrahydrothieno[2,3-d][1,2]oxazole involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- 3-Phenyl-3a,4,6,6a-tetrahydro-furo[3,4-d]isoxazole
- 3-(2,4,6-trimethylphenyl)-3a,5,6,6a-tetrahydrothieno[2,3-d][1,2]oxazole
Uniqueness
3-Phenyl-3a,5,6,6a-tetrahydrothieno[2,3-d][1,2]oxazole is unique due to its specific thieno[2,3-d][1,2]oxazole core structure, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
90328-97-5 |
---|---|
Molecular Formula |
C11H11NOS |
Molecular Weight |
205.28 g/mol |
IUPAC Name |
3-phenyl-3a,5,6,6a-tetrahydrothieno[2,3-d][1,2]oxazole |
InChI |
InChI=1S/C11H11NOS/c1-2-4-8(5-3-1)10-11-9(13-12-10)6-7-14-11/h1-5,9,11H,6-7H2 |
InChI Key |
QVBIMSCDTYXRNG-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2C1ON=C2C3=CC=CC=C3 |
Origin of Product |
United States |
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